molecular formula C8H8N4O3 B13637744 Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13637744
M. Wt: 208.17 g/mol
InChI Key: BUDWQAJODKRJNX-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical building block based on the 1,2,4-oxadiazole heterocycle, a framework of high significance in medicinal chemistry and drug discovery. This compound features a pyrazole substituent, enhancing its potential as a versatile scaffold for constructing diverse molecular libraries. The 1,2,4-oxadiazole ring is renowned for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . Recent research on structurally similar thiazolyl-1,2,4-oxadiazole derivatives has demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and significant antifungal activity, highlighting the therapeutic potential of this chemical class . Furthermore, novel 1,2,4-oxadiazole derivatives continue to be synthesized and evaluated for in vitro antibacterial and antioxidant activities, supported by computational studies like DFT and molecular docking . As such, this compound represents a valuable intermediate for researchers developing novel therapeutic agents, particularly in oncology and infectious disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11)

InChI Key

BUDWQAJODKRJNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of Dicarbonyl Esters with Hydrazines

A common route involves the reaction of dicarbonyl esters with hydrazine derivatives to form pyrazole intermediates, followed by cyclization to the oxadiazole ring.

  • Diethyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.
  • The hydrazide undergoes acylation with appropriate acid anhydrides.
  • Subsequent cyclodehydration yields the 1,2,4-oxadiazole ring system.

This method avoids highly toxic reagents and is suitable for industrial scale due to its safety and cost-effectiveness.

Multi-Step Synthesis Including Pyrazole Formation and Oxadiazole Cyclization

According to Vulcanchem data, the synthetic route typically comprises:

  • Preparation of the pyrazole ring precursor.
  • Condensation with suitable reagents to form the oxadiazole ring.
  • Optimization of reaction parameters such as temperature, solvent (e.g., acetic acid, ethanol), and reaction time to maximize yield and purity.

The molecular formula is C8H8N4O3, with a molecular weight of 208.17 g/mol.

Specific Example from Literature

A published synthesis from ACS Omega describes:

  • Reaction of diethyl oxalate with sodium ethoxide to form ethyl 2,4-dioxobutanoate.
  • Cyclocondensation of this intermediate with phenyl hydrazine in acetic acid under reflux to form a pyrazole derivative.
  • Hydrazinolysis of the ester to yield the corresponding hydrazide.
  • Cyclization under dehydrating conditions to form the 1,2,4-oxadiazole ring.

This sequence delivers the target compound in moderate to good yields (70-80%) with characterization by IR, NMR, and mass spectrometry confirming structure.

Alternative Method Using Chloroform Solvent and Methylation

A patent (CN115260175A) describes:

  • Reacting ethyl 3-ethyl-1H-pyrazole-5-carboxylate with dimethyl sulfate in chloroform to methylate the pyrazole nitrogen.
  • Hydrolysis under alkaline conditions to generate an intermediate.
  • Further transformations leading to substituted 1,2,4-oxadiazole derivatives.

Though this method focuses on substituted analogs, it provides insight into functional group manipulations applicable to the target compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield / Notes
1 Diethyl oxalate + Hydrazine hydrate Formation of monoalkyl oxalate hydrazide High yield, avoids toxic reagents
2 Acylation with acid anhydride Formation of 2-hydrazide-monoalkyl oxalate Moderate yield, key intermediate
3 Dehydration/cyclization Formation of 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester High yield, ring closure step
4 Cyclocondensation with phenyl hydrazine in acetic acid reflux Formation of pyrazole derivative 70-80% yield, 6 h reflux
5 Hydrazinolysis in ethanol reflux Conversion to hydrazide intermediate 73% yield, 5 h reflux
6 Methylation with dimethyl sulfate in chloroform Pyrazole N-methylation (for analogs) Useful for substituted derivatives

Analytical Characterization Supporting Preparation

  • IR Spectroscopy : Characteristic absorption bands for carbonyl (C=O) groups around 1720-1730 cm⁻¹ and C=N stretching vibrations near 1600-1650 cm⁻¹ confirm oxadiazole and pyrazole rings.
  • NMR Spectroscopy : Proton NMR shows signals for ethyl ester groups (triplet and quartet), pyrazole ring protons, and hydrazide NH protons, confirming intermediate and final structures.
  • Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights confirm compound identity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Conditions Product Key Observations
2M NaOH, ethanol reflux (4 h)5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid85% yield; IR confirms loss of ester C=O (1734 cm⁻¹ → 1697 cm⁻¹)
H₂SO₄ (conc.), 60°C (6 h)Same carboxylic acidLower yield (72%) due to side reactions

This hydrolysis is critical for generating bioactive intermediates used in drug discovery.

Nucleophilic Substitution

The oxadiazole ring participates in substitution reactions at the 5-position, leveraging its electron-deficient nature:

Reagent Conditions Product Application
NH₂NH₂ (hydrazine hydrate)Ethanol, 80°C, 3 h5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carbohydrazidePrecursor for Schiff base synthesis
R-OH (alcohols)HCl catalysis, refluxAlkoxy-substituted oxadiazolesModifies solubility for formulation

For example, reaction with methanol under HCl yields 5-(1H-pyrazol-3-yl)-3-methoxycarbonyl-1,2,4-oxadiazole.

Cycloaddition Reactions

The oxadiazole scaffold engages in [3+2] cycloadditions to form fused heterocycles:

Dienophile Conditions Product Yield
Phenyl isocyanateDMF, 100°C, 12 hPyrazolo-oxadiazole-triazole hybrid68%
Ethyl propiolateMicrowave, 150°C, 20 minFuro[3,4-d]oxadiazole derivative75%

These reactions expand structural diversity for biological screening .

Oxidation:

The pyrazole ring’s C-H bonds are susceptible to oxidation:

  • KMnO₄ in acidic medium oxidizes the pyrazole moiety to pyrazole-N-oxide, confirmed by NMR downfield shift (δ 8.2 ppm) .

  • H₂O₂/CH₃COOH selectively oxidizes the oxadiazole ring, generating sulfone derivatives in 60% yield.

Reduction:

  • LiAlH₄ reduces the ester to ethanolamine derivatives, though over-reduction may degrade the oxadiazole ring.

  • NaBH₄ selectively reduces nitro groups in substituted analogs without affecting the core structure .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl group introduction:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-(4-Fluorophenyl)-substituted analog82%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated pyrazole-oxadiazole70%

Stability Under Thermal and pH Conditions

Condition Observation Implication
pH 2–7 (aqueous, 25°C)Stable for 24 h; decomposes at pH >10Suitable for oral formulations
150°C (neat)Partial decomposition after 1 hMicrowave synthesis requires <100°C

Scientific Research Applications

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved often include modulation of signaling cascades and inhibition of key metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate 1H-Pyrazole C₉H₉N₄O₃ 221.20 (calculated) Hypothesized for drug discovery due to pyrazole’s bioactivity -
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-Thienyl C₉H₈N₂O₃S 224.23 Intermediate in organic synthesis; sulfur enhances electronic properties
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Used in materials science; chlorine improves lipophilicity
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl C₆H₇ClN₂O₃ 190.59 Versatile building block for alkylation reactions; pharmaceutical precursor
Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 2-Ethoxyphenyl C₁₃H₁₄N₂O₄ 262.26 Synthesized via cyclization; moderate yield (8%) in stepwise reactions
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate Dimethylamino C₇H₁₁N₃O₃ 185.18 Potential for solubility modulation via amine group

Biological Activity

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole moiety. The synthesis typically involves cyclocondensation reactions using appropriate precursors such as hydrazines and carboxylic acids. The compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro evaluations have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in several types of cancer cells:

Cell Line IC50 (μM) Mechanism
MCF7 (Breast)3.79Apoptosis induction
NCI-H460 (Lung)12.50Cell cycle arrest
Hep-2 (Laryngeal)17.82Inhibition of cell migration

The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation, which are crucial for effective cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has demonstrated significant inhibition of the enzyme lipoxygenase (5-LOX), which plays a role in inflammatory responses:

Enzyme IC50 (μg/mL)
5-Lipoxygenase25.78

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been documented that explore the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Hozien et al. assessed the antimicrobial activity against clinical isolates and found that the compound effectively reduced biofilm formation in Staphylococcus aureus .
  • Anticancer Screening : Research by Wei et al. evaluated the cytotoxic effects on various cancer cell lines and reported that this compound significantly inhibited tumor growth in vitro .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate, and what challenges arise during its purification?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydroxylamine, followed by coupling with pyrazole intermediates. A key challenge is isolating the product due to competing side reactions (e.g., oxadiazole ring decomposition). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/chloroform mixtures . Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield
Oxadiazole formationNH₂OH·HCl, NaHCO₃, EtOH, 80°C45–60%
Pyrazole couplingHydrazine hydrate, toluene, reflux30–50%

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/chloroform). Data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (via SHELXTL software) provides bond-length accuracies of ±0.005 Å. Key metrics: R-factor < 0.05, wR-factor < 0.15, and θ range 2.8–32.9° .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar oxadiazoles:
  • Wear nitrile gloves, lab coat, and safety goggles (H315/H319 hazards).
  • Use fume hoods to avoid inhalation (H335).
  • In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Biological assays (e.g., antifungal activity against Candida albicans) are paired with molecular docking (AutoDock Vina) to predict binding to targets like 14-α-demethylase (PDB: 3LD6). Pyrazole C3 modifications often enhance hydrophobic interactions .

Q. What computational strategies validate the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability in ATP-binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electrostatic potential maps. Pharmacophore models (e.g., Schrödinger Phase) identify critical hydrogen-bonding motifs (e.g., oxadiazole carbonyl interactions with Lys68 in SYK kinase) .

Q. How does the compound’s solid-state packing affect its solubility and reactivity?

  • Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that form 1D chains. These interactions reduce solubility in polar solvents. Grinding experiments with PEG-4000 disrupt packing, enhancing dissolution rates. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) correlates with crystal lattice energy (calculated via Mercury CSD) .

Q. What spectroscopic techniques differentiate this compound from its regioisomers?

  • Methodological Answer : ¹H NMR : Pyrazole protons resonate at δ 6.8–7.2 ppm (vs. δ 7.5–8.0 ppm for 1,3,4-oxadiazoles). IR : Distinct C=O stretches at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (oxadiazole). HRMS : Exact mass [M+H]⁺ = 236.0706 (calculated) vs. observed 236.0712 (±3 ppm) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (8% vs. 45%): How to troubleshoot?

  • Methodological Answer : Low yields (e.g., 8% in ) may stem from incomplete cyclization or side reactions. Optimization steps:
  • Use microwave-assisted synthesis (100°C, 20 min) to improve efficiency.
  • Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and adjust stoichiometry (1.2 eq. hydrazine hydrate).
  • Replace NaHCO₃ with DBU for milder base conditions .

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